molecular formula C14H10ClFN4 B5528557 5-(2-chlorophenyl)-2-(4-fluorobenzyl)-2H-tetrazole

5-(2-chlorophenyl)-2-(4-fluorobenzyl)-2H-tetrazole

Cat. No. B5528557
M. Wt: 288.71 g/mol
InChI Key: AKFDJOFZDKGOSE-UHFFFAOYSA-N
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Description

Tetrazole derivatives are an important class of heterocyclic compounds with various applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. Their significance stems from their structural similarity to carboxylic acid groups, enabling them to mimic biological molecules and interact with biological targets efficiently.

Synthesis Analysis

Synthesis of tetrazole derivatives often involves the cyclization of nitriles with azides or through [3+2] cycloaddition reactions. For example, the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves spectroscopic methods for preliminary analysis, confirmed by X-ray crystal structure analyses (Banu et al., 2014).

Molecular Structure Analysis

Tetrazole derivatives can exhibit planar structures, with aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups. Crystallography studies reveal the spatial arrangement and intermolecular interactions, such as hydrogen bonding, that can influence their properties and reactivity (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazoles can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their reactivity can be modulated by substituents on the tetrazole ring or adjacent aryl groups, enabling the synthesis of complex heterocyclic structures.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. The presence of substituents like fluorine and chlorine atoms can enhance their lipophilicity and potentially their bioavailability in medicinal applications.

Chemical Properties Analysis

Tetrazole derivatives show a range of chemical properties including acidity, basicity, and reactivity towards both nucleophiles and electrophiles. Their electronic structure, assessed through spectroscopic methods and quantum chemical calculations, provides insights into their reactivity and interactions with biological targets (Wazzan et al., 2016).

Scientific Research Applications

Molecular Docking and Crystal Structure

Research has demonstrated the utility of tetrazole derivatives, including those similar to 5-(2-chlorophenyl)-2-(4-fluorobenzyl)-2H-tetrazole, in molecular docking studies to understand their orientation and interaction within the active sites of enzymes. For example, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of two tetrazole derivatives, providing insights into their potential as COX-2 inhibitors, a category relevant to anti-inflammatory drugs (Al-Hourani et al., 2015).

Spectroscopic Characterization and Potential Applications

Tetrazole derivatives have been characterized spectroscopically to understand their electronic properties, which are crucial for various applications, including photovoltaic materials and molecular electronics. For instance, Doğru et al. (2015) synthesized and characterized Y-shaped fluorophores with an imidazole core containing crown ether moieties, showcasing their photophysical properties (Doğru, Urut, & Bayramin, 2015).

Synthesis and Chemical Reactivity

The synthesis and functionalization of tetrazole derivatives, including the specific compound , have been a subject of study to explore their potential in creating novel chemical entities with desirable properties. For example, Würthner et al. (2002) discussed the synthesis and characterization of diazadibenzoperylenes, a process that involves steps potentially relevant to the synthesis and manipulation of tetrazole derivatives (Würthner, Sautter, & Schilling, 2002).

Antitumor Activity and Computational Studies

A significant area of research for tetrazole derivatives is their antitumor activity. Maddila et al. (2016) described the synthesis of novel tetrazole derivatives and their in vitro antitumor activity, highlighting the potential medicinal applications of these compounds (Maddila et al., 2016).

Material Science Applications

Tetrazole derivatives have been studied for their applications in material science, including the development of new polymers and materials with specific electronic or photonic properties. Chen and Chen (2005) reported on poly(p-phenylenevinylene) derivatives containing electron-transporting aromatic triazole segments, indicating the relevance of tetrazole and related heterocycles in the design of advanced materials (Chen & Chen, 2005).

properties

IUPAC Name

5-(2-chlorophenyl)-2-[(4-fluorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4/c15-13-4-2-1-3-12(13)14-17-19-20(18-14)9-10-5-7-11(16)8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFDJOFZDKGOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole

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